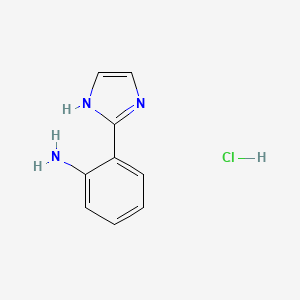

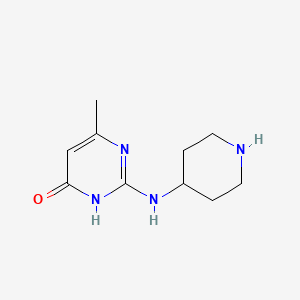

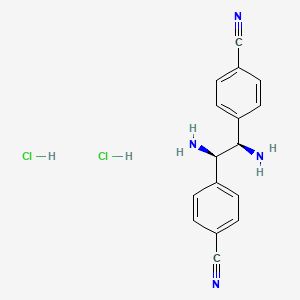

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nucleophilic Substitution in Stationary Phases

In chromatography, linear diaminoalkanes, including 1,2-diaminoethane, have been utilized for the hypercrosslinking of poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolithic stationary phases. This process, achieved through nucleophilic substitution reactions, enhances the column efficiency of polymer monoliths, with implications for improved separations in chromatographic applications. The study by Janků, Škeříková, and Urban (2015) detailed the optimization of hypercrosslinking conditions and the subsequent modification of stationary phases for the separation of small polar molecules in hydrophilic interaction chromatography, demonstrating the versatile application of diaminoalkanes in enhancing chromatographic separations (Janků, Škeříková, & Urban, 2015).

Optoelectronic and Photonic Properties

The optoelectronic and photonic properties of π-conjugated benzonitrile derivatives, including Schiff base structures, have been extensively studied for their potential in electronic and optoelectronic devices. Research by Sıdır et al. (2021) on the FT-IR and UV spectra of PMAD (a benzonitrile derivative) in various solvents showcased how these compounds' optoelectronic properties vary with solvent, indicating their promise for application in optoelectronic devices (Sıdır et al., 2021).

Synthesis and Characterization of Polymers

The synthesis of high-molecular-weight aromatic polyamides from unstoichiometric diacyl chloride/diamine components has revealed unexpected polymerization behaviors. Liou and Hsiao (2001) discovered that certain bis(ether-benzoylchloride)s could be synthesized through nucleophilic substitution reactions, leading to the production of aromatic poly(ether-amide)s with high inherent viscosities. This work highlights the compound's role in developing advanced materials with potential applications in various industries (Liou & Hsiao, 2001).

Electronically Excited Dipole Moments

The study of electronically excited dipole moments in compounds such as 4-aminobenzonitrile, which shares structural similarities with the dibenzonitrile derivatives, provides insights into the electronic structure and behavior of these molecules under various conditions. Kawski, Kukliński, and Bojarski (2006) investigated the temperature effects on the absorption and fluorescence spectra of 4-aminobenzonitrile, elucidating the molecular dipole moments in excited states and their implications for molecular electronics and photophysics (Kawski, Kukliński, & Bojarski, 2006).

Strategic Design of Organic Superbases

Organic superbases derived from diaminoalkanes demonstrate the potential for a variety of applications in synthetic chemistry. Singh and Ganguly (2008) explored the design of bicyclic structures as powerful organic superbases, showing the versatility of diaminoalkanes in constructing molecules with high basicity. This research has implications for the development of new catalysts and reagents in organic synthesis (Singh & Ganguly, 2008).

Propiedades

IUPAC Name |

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGWLKLBQQMPD-UWGSCQAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672619 |

Source

|

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride | |

CAS RN |

117903-80-7 |

Source

|

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)

![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)